1-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Description

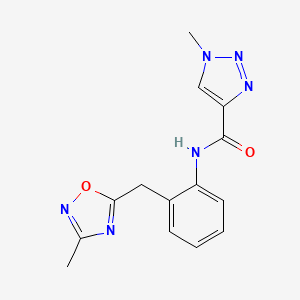

The compound 1-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide features a 1H-1,2,3-triazole core substituted with a methyl group at position 1. The carboxamide group at position 4 is linked to a phenyl ring, which is further functionalized with a 3-methyl-1,2,4-oxadiazole moiety via a methylene bridge.

Properties

IUPAC Name |

1-methyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c1-9-15-13(22-18-9)7-10-5-3-4-6-11(10)16-14(21)12-8-20(2)19-17-12/h3-6,8H,7H2,1-2H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMHLHVKLISEBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CN(N=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the triazole ring: This step often involves a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition, which is catalyzed by copper(I) ions.

Final assembly: The final compound is formed by coupling the oxadiazole and triazole intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

1.1. Formation of the 1,2,3-Triazole Core

The triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . For this compound, the 1-methyl-1,2,3-triazole-4-carboxamide moiety likely originates from a reaction between a methyl-substituted alkyne and an azide precursor under Cu(I) catalysis .

Example Pathway :

- Reactants : Methylacetylene derivative + azide-functionalized intermediate.

- Conditions : CuI/DBU catalyst, aqueous medium, room temperature .

- Mechanism : Strain-promoted cycloaddition forming the 1,4-disubstituted triazole .

1.2. Oxadiazole Ring Construction

The 3-methyl-1,2,4-oxadiazol-5-yl group is synthesized via cyclization of amidoximes or via condensation of nitriles with hydroxylamine derivatives .

Example Reaction :

- Reactants : Amidoxime + acyl chloride.

- Conditions : Phosphate buffer (pH 7.4), reflux .

- Product : Stable 1,2,4-oxadiazole ring with methyl substitution.

2.1. Carboxamide Group Transformations

The carboxamide moiety undergoes hydrolysis and substitution:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12 h | Carboxylic acid derivative | |

| Nucleophilic Substitution | Thionyl chloride, then amine | Secondary amide or urea derivative |

Key Finding : The carboxamide group’s stability under physiological pH makes it suitable for prodrug design.

2.2. Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in nucleophilic substitutions and ring-opening reactions:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Nucleophilic Attack | KOH/EtOH, 80°C | Ring-opening to nitrile and urea | |

| Photocatalytic Oxidation | Eosin-Y, visible light, O₂ | Oxazole or imidazole derivatives |

Notable Observation : Electron-withdrawing groups on the oxadiazole enhance electrophilicity at C-5, facilitating nucleophilic substitutions .

2.3. Triazole Ring Modifications

The 1,2,3-triazole core resists electrophilic substitution but undergoes alkylation at the N-1 position under basic conditions :

Example Reaction :

- Reactants : Triazole + methyl iodide.

- Conditions : K₂CO₃, DMF, 60°C.

- Product : 1,4-Disubstituted triazole with enhanced lipophilicity .

3.1. Suzuki-Miyaura Coupling

The phenyl ring attached to the oxadiazole undergoes palladium-catalyzed cross-coupling:

| Reactants | Conditions | Products | Reference |

|---|---|---|---|

| Aryl boronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl derivatives |

Application : Used to introduce fluorinated or heteroaromatic groups for enhanced bioactivity .

3.2. Click Chemistry for Conjugation

The triazole’s alkyne handle enables further functionalization via CuAAC :

Example :

- Reactants : Alkyne-modified derivative + azide.

- Conditions : CuSO₄/sodium ascorbate, H₂O/tert-BuOH.

- Product : Triazole-linked conjugates (e.g., thymol hybrids) .

4.1. Oxidative Degradation

Exposure to H₂O₂ or peroxidases leads to:

- Triazole oxidation : Formation of triazole N-oxide .

- Oxadiazole cleavage : Generates nitrile and amide fragments .

4.2. Photodegradation

UV light induces C–N bond cleavage in the oxadiazole ring, forming imine intermediates .

Biological Activation Pathways

In vivo, the compound undergoes:

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or antimicrobial agents. This compound could be explored for similar applications.

Medicine

Medicinal chemistry research might investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and functional properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 1H-1,2,3-triazole-4-carboxamide skeleton but differ in substituents, leading to variations in biological activity, solubility, and stability.

Substituent Analysis and Structural Variations

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Substituent Diversity: The target compound’s 3-methyl-1,2,4-oxadiazole group distinguishes it from analogs with 1,2-oxazole (e.g., compound II in ) or morpholino substituents (e.g., compound III in ). The methylene bridge in the target compound increases conformational flexibility compared to rigid substituents like cyclopropyl (compound I in ).

Electronic and Steric Effects :

- Electron-withdrawing groups (e.g., 4-chlorophenyl in ) may improve binding affinity in hydrophobic pockets, while electron-donating groups (e.g., 4-methoxyphenyl in ) could enhance solubility.

- Bulky substituents (e.g., 3,4-dimethylphenyl in ) may hinder rotational freedom, affecting intermolecular interactions.

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling a 1-methyl-1H-1,2,3-triazole-4-carboxylic acid derivative with a 2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)aniline intermediate, similar to EDCI/HOBt-mediated amidation protocols (see for analogous pyrazole-carboxamide syntheses). Yields for such reactions typically range from 60–70% .

Table 2: Hypothetical Property Comparison Based on Structural Features

Notes:

Biological Activity

1-Methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that incorporates both triazole and oxadiazole moieties. These structures are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Triazole and Oxadiazole Rings : Both rings contribute to the compound's biological activity.

- Methyl Group : The presence of a methyl group on the oxadiazole enhances lipophilicity, potentially improving bioavailability.

Anticancer Activity

Research indicates that compounds containing triazole and oxadiazole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

- Mechanism of Action :

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 1.1 | |

| This compound | HCT-116 | 2.6 | |

| This compound | HepG2 | 1.4 |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens.

- Activity Against Bacteria :

Case Studies

Several studies have highlighted the effectiveness of triazole and oxadiazole derivatives in clinical settings:

Study 1: Antiproliferative Effects

In a study evaluating various derivatives of the compound:

- Findings : The synthesized compounds showed significant antiproliferative activity against multiple cancer cell lines.

Study 2: Molecular Docking Studies

Molecular docking simulations indicated strong binding affinities to TS and other targets involved in cancer proliferation pathways. This supports experimental findings regarding the compound's potential as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves multi-step reactions:

Oxazole Intermediate Preparation : React 3-methyl-1,2,4-oxadiazole-5-carbaldehyde with 2-aminobenzyl alcohol under acidic conditions to form the oxadiazole-methylphenyl intermediate .

Triazole Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring. Optimize stoichiometry (1:1.2 molar ratio of azide to alkyne) and temperature (60–80°C) to minimize side products .

Coupling Reaction : React the triazole-carboxylic acid derivative with the oxadiazole-methylphenyl intermediate using EDCI/HOBt as coupling agents in anhydrous DMF. Monitor completion via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .

Optimization Tips :

Q. What spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR in DMSO-d₆ to confirm proton environments (e.g., triazole CH at δ 8.2–8.5 ppm, oxadiazole CH₃ at δ 2.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .

- X-ray Crystallography : Grow single crystals via vapor diffusion (acetonitrile/water). Refine structures using SHELXL (SHELX suite) for high-resolution data (R-factor < 0.05). WinGX/ORTEP aids in visualizing anisotropic displacement parameters .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under N₂ atmosphere (heating rate: 10°C/min). Typical stability range: 150–200°C for triazole-oxadiazole hybrids .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

Methodological Answer:

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potency .

- Anticancer Screening : Conduct MTT assays on HeLa or MCF-7 cells. Pre-treat with 0.1–100 µM compound for 48 hours. IC₅₀ <10 µM warrants further study .

- Enzyme Inhibition : Test against COX-2 or HDACs using fluorogenic substrates. Compare inhibition to reference drugs (e.g., celecoxib) .

Q. How can solubility and lipophilicity be experimentally determined?

Methodological Answer:

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Quantify via UV-Vis at λmax (e.g., 270 nm) .

- LogP Measurement : Use reversed-phase HPLC (C8 column) with a calibration curve of standards (e.g., n-octanol/water partition). LogP ~2.5 indicates moderate lipophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic Profiling : Administer the compound (10 mg/kg IV/oral) in rodent models. Measure plasma concentration via LC-MS/MS. Low oral bioavailability (<20%) may explain discrepancies .

- Metabolite Identification : Incubate with liver microsomes (human/rat). Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Formulation Adjustments : Use nanocarriers (e.g., liposomes) to enhance solubility or co-administer with CYP450 inhibitors (e.g., ketoconazole) .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4COX, 1HD2). Focus on triazole-oxadiazole interactions with catalytic residues (e.g., COX-2 Tyr385) .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .

- QSAR Modeling : Derive descriptors (e.g., HOMO, logP) from Gaussian calculations. Validate models with leave-one-out cross-validation (R² >0.7) .

Q. How can reaction intermediates be characterized to troubleshoot low yields?

Methodological Answer:

- In Situ Monitoring : Use FTIR to track azide (2100 cm⁻¹) and alkyne (3300 cm⁻¹) consumption during CuAAC .

- LC-MS/MS for Intermediates : Identify side products (e.g., dimerization) via fragmentation patterns. Adjust stoichiometry or catalyst loading (5 mol% CuI) .

- Crystallize Key Intermediates : Solve structures of unstable intermediates (e.g., Schiff bases) using low-temperature X-ray diffraction (100 K) .

Q. What strategies validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Treat cells with compound (10 µM), lyse, and heat (37–65°C). Detect stabilized target proteins via Western blot .

- Fluorescence Polarization : Label recombinant target protein (e.g., HDAC2) with FITC. Measure polarization changes upon compound binding (Kd <1 µM = high affinity) .

- CRISPR Knockout : Generate target-knockout cell lines. Compare compound efficacy (e.g., apoptosis induction) to wild-type controls .

Q. How can researchers address batch-to-batch variability in biological assays?

Methodological Answer:

- Quality Control (QC) Protocols :

- Standardized Assay Conditions :

- Pre-treat cells with same passage number (P5–P10).

- Include reference controls (e.g., doxorubicin for cytotoxicity) in each plate .

- Statistical Analysis : Apply ANOVA with post-hoc tests (p<0.05) to identify outlier batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.